Methyl 4-[(1-hydroxycyclobutyl)methyl-methylsulfamoyl]benzoate
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Overview
Description
- Reactants: Cyclobutyl bromide and the benzoate ester
- Catalyst: Palladium on carbon (Pd/C)
- Conditions: Hydrogenation at room temperature and atmospheric pressure
Step 3: Addition of Methylsulfamoyl Group
- Reactants: Methylsulfonyl chloride and the cyclobutyl benzoate ester
- Catalyst: Triethylamine
- Conditions: Stirring at 0-5°C for 2-3 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification steps such as recrystallization and chromatography are crucial to obtain the desired product with high purity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(1-hydroxycyclobutyl)methyl-methylsulfamoyl]benzoate typically involves multiple steps. One common route starts with the preparation of the benzoate ester, followed by the introduction of the cyclobutyl group and the methylsulfamoyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
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Step 1: Preparation of Benzoate Ester
- Reactants: Benzoic acid and methanol
- Catalyst: Sulfuric acid
- Conditions: Reflux at 60-70°C for 4-6 hours
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(1-hydroxycyclobutyl)methyl-methylsulfamoyl]benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methylsulfamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium at room temperature.
Reduction: Lithium aluminum hydride in dry ether at 0°C.
Substitution: Sodium hydride in dimethylformamide at 25°C.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-[(1-hydroxycyclobutyl)methyl-methylsulfamoyl]benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-[(1-hydroxycyclobutyl)methyl-methylsulfamoyl]benzoate involves its interaction with specific molecular targets. The hydroxyl and methylsulfamoyl groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, modulating their activity. The cyclobutyl group may contribute to the compound’s stability and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[(1-hydroxycyclopropyl)methyl-methylsulfamoyl]benzoate
- Methyl 4-[(1-hydroxycyclopentyl)methyl-methylsulfamoyl]benzoate
- Methyl 4-[(1-hydroxycyclohexyl)methyl-methylsulfamoyl]benzoate
Uniqueness
Methyl 4-[(1-hydroxycyclobutyl)methyl-methylsulfamoyl]benzoate is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for research and development.
Properties
IUPAC Name |
methyl 4-[(1-hydroxycyclobutyl)methyl-methylsulfamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5S/c1-15(10-14(17)8-3-9-14)21(18,19)12-6-4-11(5-7-12)13(16)20-2/h4-7,17H,3,8-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJWASIBFARSDAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1(CCC1)O)S(=O)(=O)C2=CC=C(C=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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